molecular formula C18H26N2O10 B029312 Zanamivir Amine Triacetate Methyl Ester CAS No. 139110-70-6

Zanamivir Amine Triacetate Methyl Ester

Cat. No. B029312
M. Wt: 430.4 g/mol
InChI Key: LWRWOGLOMFAFCK-IIHMKKKESA-N
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Description

Synthesis Analysis

  • Synthesis of Zanamivir : A synthesis method for Zanamivir involves esterification, acylation, cyclization, and SN2 reaction with trimethylsilane azide. This process yields 7,8,9-tri-O-acetyl-N-acetyl-2,4-dideoxy-2,3-dehydro-4α-azido-D-neuraminic acid methyl ester. The overall yield is about 15% (Wei Ya-bing, 2007).

  • Novel Analogues of Zanamivir : Novel analogues of Zanamivir, modified at C-4 and C-8 positions, have been synthesized. This involves forming amides from the acid with corresponding amines and utilizing click chemistry (Ruisheng Xiong et al., 2010).

Molecular Structure Analysis

  • Structure-Based Tetravalent Zanamivir : A study on structure-based tetravalent Zanamivir indicates significant increases in binding affinity and inhibition of neuraminidase enzyme activity, demonstrating its potential against drug-resistant influenza viruses (L. Fu et al., 2016).

Chemical Reactions and Properties

  • Ester Prodrug Synthesis : Synthesis of ester prodrugs of 7-O-methyl derivative of Zanamivir shows enhanced influenza virus-inhibitory effect. These prodrugs exhibit longer-acting properties compared to Zanamivir (Takeshi Honda et al., 2009).

Physical Properties Analysis

  • Physical Stability and Phototransformation : A study on Zanamivir's physical properties, especially its stability and phototransformation in environmental conditions, revealed high photostability, suggesting it as an environmental concern (R. Lindberg et al., 2015).

Chemical Properties Analysis

  • Inhibitory Activity and Chemical Structure : Research on dihydropyrancarboxamides related to Zanamivir has shown that these compounds are potent inhibitors of influenza virus sialidases. The study provides insights into the correlation between chemical structure and inhibitory activity (Paul W. Smith et al., 1998).

Scientific Research Applications

  • Zanamivir has been effective in reducing the duration of influenza symptoms and improving the quality of life, with particular benefits observed in severe, high-risk, and elderly patients (Monto, Webster, & Keene, 1999).

  • It shows potential in preparing analogues as neuraminidase inhibitors for anti-H5N1 avian influenza virus, suggesting a strategy for developing new antiviral drugs (Ye, Li, Zhang, Liu, & Jiang, 2007).

  • Selenium nanoparticles loaded with zanamivir (Se@ZNV) exhibit potential as a novel pharmaceutical against H1N1 influenza virus infection, enhancing cell viability and inhibiting virus proliferation (Lin et al., 2017).

  • Intravenous administration of zanamivir is safe and effective in preventing experimental human influenza A virus infection and illness (Calfee et al., 1999).

  • Prodrugs targeting the intestinal membrane transporter hPepT1 can enhance the oral absorption of zanamivir, improving its poor oral bioavailability (Varghese Gupta et al., 2011).

  • Silver nanoparticles functionalized with zanamivir also show potential as a novel antiviral pharmaceutical against H1N1 influenza virus infection (Lin et al., 2017).

  • Zanamivir is a selective neuraminidase inhibitor that effectively reduces symptoms in adults with influenza A or B virus infections when administered early (Hayden et al., 1997).

properties

IUPAC Name

methyl (2R,3R,4S)-3-acetamido-4-amino-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O10/c1-8(21)20-15-12(19)6-13(18(25)26-5)30-17(15)16(29-11(4)24)14(28-10(3)23)7-27-9(2)22/h6,12,14-17H,7,19H2,1-5H3,(H,20,21)/t12-,14+,15+,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRWOGLOMFAFCK-IIHMKKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zanamivir Amine Triacetate Methyl Ester

Synthesis routes and methods

Procedure details

To a reaction vessel, 55 g of methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate, 500 ml of denatured alcohol and 100 ml of water was added under stirring at room temperature. To the reaction mass 14 g ammonium chloride and 18 g zinc dust was added. The reaction mixture was stirred at 20° C.-30° C. for 30 minutes. On completion of reaction, the reaction mass was cooled to 10° C. and then filtered through hyflo. The filtrate was concentrated under vacuum to obtain a solid product which was then dissolved in about 200 ml of methylene dichloride. The organic layer was filtered and concentrated to yield 52 g of solid title compound, dried under vacuum (yield—94%, HPLC purity—96%).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
denatured alcohol
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
18 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zanamivir Amine Triacetate Methyl Ester
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Zanamivir Amine Triacetate Methyl Ester
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Zanamivir Amine Triacetate Methyl Ester
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Zanamivir Amine Triacetate Methyl Ester
Reactant of Route 5
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Zanamivir Amine Triacetate Methyl Ester
Reactant of Route 6
Zanamivir Amine Triacetate Methyl Ester

Citations

For This Compound
1
Citations
Q Li, J Huang, X Yang, Z Gul, W Sun, B Qiao, J Cheng… - Forests, 2023 - mdpi.com
Our research group successfully designed the F. carica and Taxus cuspidata Sieb. et Zucc mixed forest, and confirmed that their interspecific relationship was stable and F. carica has a …
Number of citations: 0 www.mdpi.com

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